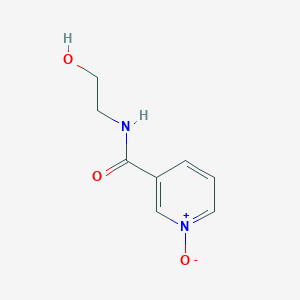
3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . . This compound is characterized by the presence of a pyridine ring, a carboxamide group, and a hydroxyethyl group attached to the nitrogen atom of the carboxamide.
Métodos De Preparación
The synthesis of 3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide involves several steps. One common method includes the reaction of 3-pyridinecarboxylic acid with 2-aminoethanol in the presence of an oxidizing agent . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide can be compared with other similar compounds such as:
3-Pyridinecarboxamide: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.
N-(2-hydroxyethyl)-3-pyridinecarboxamide: Similar structure but without the 1-oxide group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
67720-36-9 |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-1-oxidopyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c11-5-3-9-8(12)7-2-1-4-10(13)6-7/h1-2,4,6,11H,3,5H2,(H,9,12) |
Clave InChI |
XNMOCFYXCLWDNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C[N+](=C1)[O-])C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





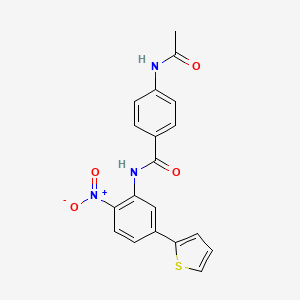
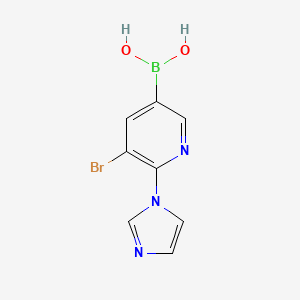

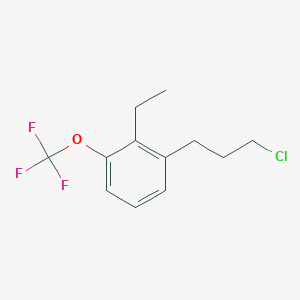

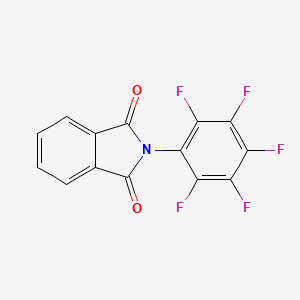



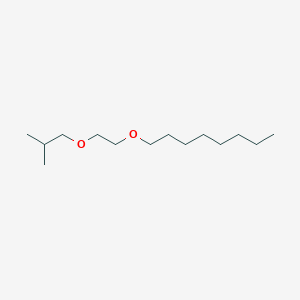
![2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14072313.png)
